5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine
説明
5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
特性
IUPAC Name |
5,6-dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S/c1-13-14(2)23-18-16(13)17(19-12-20-18)22-10-8-21(9-11-22)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIARXNUDEFZOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with various reagents. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Substitution: The methylsulfide group at the C-2 position can be substituted with different aryl or heteroaryl amines.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Substitution: Aryl or heteroaryl amines are used for substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides.
Substitution: Formation of aryl or heteroaryl-substituted thienopyrimidines.
科学的研究の応用
Antitumor Activity
One of the most promising applications of 5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine is its potential as an antitumor agent. Research indicates that derivatives of thieno[2,3-d]pyrimidine can inhibit the growth of various cancer cell lines, including triple-negative breast cancer cells. The compound has been shown to suppress key pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .
Case Study: Inhibition of Breast Cancer Cells
A study conducted by Saddik et al. demonstrated that synthesized thieno[2,3-d]pyrimidine derivatives exhibited significant inhibitory effects on MDA-MB-231 breast cancer cells. The compounds showed enhanced antitumor activity compared to existing treatments, suggesting that further structural optimization could yield effective clinical candidates .
Neurological Applications
The compound also exhibits potential as a neuropharmacological agent due to its interaction with neurotransmitter systems. As an acetylcholinesterase inhibitor, it enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine, which could be beneficial in treating conditions like Alzheimer's disease .
Antimicrobial Properties
Emerging research suggests that thieno[2,3-d]pyrimidine derivatives possess antimicrobial properties against various pathogens. The structural features of these compounds allow for interactions with bacterial enzymes or membranes, leading to their potential use as antibiotics .
Synthesis and Industrial Production
The synthesis of 5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from accessible precursors. Techniques such as continuous flow chemistry can optimize production efficiency while ensuring high yield and purity .
Synthetic Route Example
One common synthetic route involves cyclization reactions that form the thieno[2,3-d]pyrimidine core followed by functional group modifications to introduce the phenylpiperazine moiety.
作用機序
The mechanism of action of 5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been found to inhibit acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter .
類似化合物との比較
Similar Compounds
Thieno[3,4-b]pyridine derivatives: These compounds share a similar thienopyrimidine core and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds also have a fused pyrimidine ring and show similar therapeutic potential.
Uniqueness
5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thienopyrimidine derivatives .
生物活性
5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine class, known for its diverse pharmacological properties. The compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
- IUPAC Name : 5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine
- Molecular Formula : C18H20N4S
- Molecular Weight : 324.44 g/mol
- Density : 1.3±0.1 g/cm³
- Boiling Point : 523.6±50.0 °C at 760 mmHg
Biological Activity
The biological activity of this compound primarily stems from its interaction with various molecular targets, particularly protein kinases involved in cell signaling pathways. Below are key findings regarding its biological effects:
Anticancer Activity
Research indicates that 5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine exhibits significant anticancer properties:
- Mechanism of Action : The compound inhibits specific protein kinases that are crucial for tumor cell proliferation and survival. This inhibition leads to reduced cell growth and increased apoptosis in cancer cells.
-
Case Studies :
- A study demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer by targeting the AKT/mTOR signaling pathway.
- Another investigation found that it exhibited cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer).
Neuropharmacological Effects
The compound also shows promise in neuropharmacology:
- Antidepressant Activity : Preliminary studies suggest that it may alleviate symptoms of depression by modulating serotonin and dopamine receptors.
- Anxiolytic Effects : In animal models, it has been observed to reduce anxiety-like behaviors, indicating potential use in treating anxiety disorders.
The primary mechanism involves the inhibition of protein kinases such as PI3K and mTOR, leading to alterations in cell cycle progression and apoptosis. The unique thienopyrimidine structure enhances binding affinity to these targets, making it a valuable candidate for drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Thieno[3,2-d]pyrimidine Derivatives | Anticancer properties | Varying nitrogen positions |
| Pyrido[2,3-d]pyrimidine Derivatives | Antiviral and anti-inflammatory effects | Fused pyridine ring |
| 5,6-Dimethyl Compounds | Enhanced binding affinity | Specific substitution pattern |
Q & A
Q. What synthetic strategies are effective for constructing the thieno[2,3-d]pyrimidine core in this compound?
The core can be synthesized via condensation reactions. For example, 2-amino-3-thiophenecarboxylates or carboxamides react with reagents like formamide, urea, or nitriles under high temperatures (200°C) to cyclize into the thieno[2,3-d]pyrimidine scaffold. Subsequent functionalization with 4-phenylpiperazine or methyl groups is achieved using nucleophilic substitution or alkylation . Alternative methods include refluxing intermediates in glacial acetic acid with azomethine derivatives, followed by precipitation and recrystallization .
Q. How are structural and purity characteristics validated for this compound?
Characterization relies on nuclear magnetic resonance (NMR) to confirm substituent positions and infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl or thiol moieties). Elemental analysis ensures purity. For example, derivatives with 3,5-di-tert-butyl-4-hydroxyphenyl groups show distinct NMR peaks at δ 1.3–1.4 ppm for tert-butyl protons and IR absorption near 3400 cm⁻¹ for -OH .
Q. What initial biological targets are associated with this compound?
The compound’s structural analogs act as kinase inhibitors (e.g., epidermal growth factor receptor) or microtubule disruptors, showing anti-proliferative activity in cancer cell lines . Substitutions at the 4-phenylpiperazine moiety influence receptor selectivity, particularly for muscarinic (M4) or dopaminergic targets .
Advanced Research Questions
Q. How can metabolic instability of the thieno[2,3-d]pyrimidine core be addressed?
The core is prone to oxidative metabolism, limiting CNS penetration (rat brain:plasma Kp = 0.74). Core replacement strategies, such as switching to a 6-fluoroquinazoline scaffold, improve metabolic stability and CNS penetration (Kp > 10) while retaining potency . Fluorination at strategic positions (e.g., C-2 or C-6) also enhances stability, as seen in fluorinated tetrahydrobenzo derivatives .
Q. What computational methods guide the design of derivatives with improved pharmacokinetics?
Molecular docking and MD simulations predict binding affinities to targets like VEGFR-2 or AKT. ADMET studies evaluate logP, solubility, and blood-brain barrier permeability. For instance, thieno[2,3-d]pyrimidine derivatives with logP < 3 and polar surface area < 60 Ų show favorable CNS penetration .
Q. How do substituents at the 4-phenylpiperazine group affect selectivity and potency?
- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance kinase inhibition by increasing electrophilicity at the pyrimidine ring.
- Bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) improve microtubule disruption by steric interactions with tubulin .
- Phenylpiperazine modifications (e.g., 4-chlorophenyl) modulate muscarinic receptor subtype selectivity, as shown in M4 PAM optimization .
Q. What in vivo models validate the antitumor efficacy of derivatives?
Xenograft models (e.g., murine colon cancer) assess tumor growth inhibition. Derivatives with IC₅₀ < 1 µM in vitro show >50% tumor reduction in vivo at 10 mg/kg doses. Pharmacokinetic parameters like half-life (>4 hours) and bioavailability (>30%) are critical for translating in vitro potency .
Q. How can structural contradictions between similar analogs be resolved?
Conflicting data on substituent effects (e.g., methyl vs. trifluoromethyl groups) require comparative SAR studies. For example:
- Methyl groups at C-5/C-6 improve solubility but reduce metabolic stability.
- Trifluoromethyl groups at C-2 increase potency but may introduce toxicity . Parallel assays under standardized conditions (e.g., ATP concentration, incubation time) clarify discrepancies .
Methodological Considerations
Q. What protocols optimize yield in multi-step syntheses?
- Step 1 : Cyclization of 2-amino-3-carboxamide thiophenes in formamide at 200°C yields the core (70–85% yield).
- Step 2 : Chlorination with POCl₃ introduces reactive sites for nucleophilic substitution (e.g., piperazine attachment).
- Step 3 : Final purification via recrystallization in acetic acid ensures >95% purity .
Q. How are metabolic pathways elucidated for this compound?
LC-MS/MS identifies metabolites in liver microsome assays. Major pathways include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
